molecular formula C15H13ClN2O2 B5371896 N-(4-chlorobenzyl)-N'-phenylethanediamide CAS No. 5379-25-9

N-(4-chlorobenzyl)-N'-phenylethanediamide

Cat. No. B5371896
CAS RN: 5379-25-9
M. Wt: 288.73 g/mol
InChI Key: BOMHOZKKXIYGGX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-phenylethanediamide, commonly known as CB-154, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CB-154 belongs to the class of benzylamines and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CB-154 is not fully understood, but studies have suggested that it exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, CB-154 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CB-154 has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CB-154 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. CB-154 has also been found to reduce the production of reactive oxygen species (ROS), which are involved in cellular damage and oxidative stress. Additionally, CB-154 has been found to exhibit analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

CB-154 has several advantages as a research compound. It is relatively easy to synthesize and has a high purity and yield. CB-154 also exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, CB-154 has some limitations as a research compound. It has a relatively short half-life, which may limit its effectiveness in some experimental designs. Additionally, CB-154 has not been extensively studied in vivo, and its safety profile in humans is not fully understood.

Future Directions

There are several future directions for the research on CB-154. One potential area of investigation is its use as a therapeutic agent for inflammatory disorders such as arthritis and rheumatoid arthritis. Additionally, CB-154's potential as an anticancer agent warrants further investigation. Future research could also focus on elucidating the mechanism of action of CB-154 and identifying its molecular targets. Finally, the safety and efficacy of CB-154 in humans need to be further explored in clinical trials.

Synthesis Methods

CB-154 can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzylamine with phenylethylamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product, CB-154. The synthesis of CB-154 has been optimized to yield high purity and yield, making it a suitable compound for various research applications.

Scientific Research Applications

CB-154 has been extensively studied for its potential use as a therapeutic agent in various disease conditions. Studies have shown that CB-154 exhibits potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis, osteoarthritis, and rheumatoid arthritis. CB-154 has also been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHOZKKXIYGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968573
Record name N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5379-25-9
Record name N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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